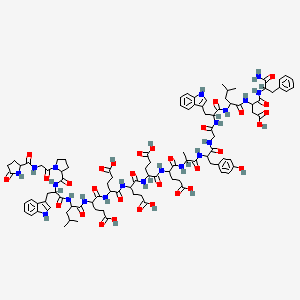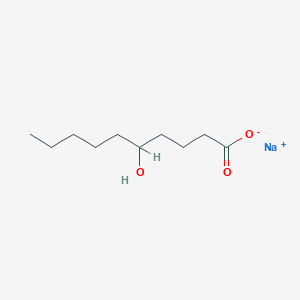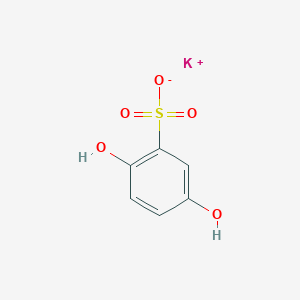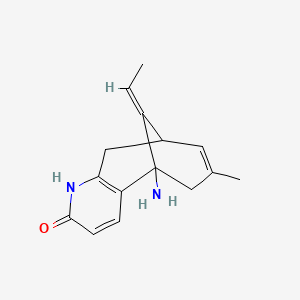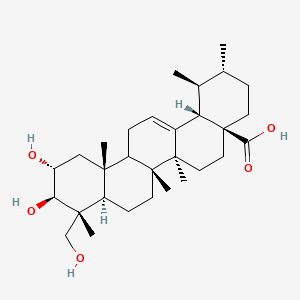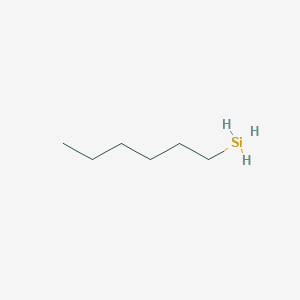
hexylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a colorless liquid with a density of 0.721 g/mL at 20°C and a boiling point of 114°C . Hexylsilane is primarily used as an intermediate in organic synthesis and has applications in various fields, including material science and nanotechnology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexylsilane can be synthesized through the reaction of hexyl bromide (C6H13Br) with a silane reagent such as triethylsilane in the presence of a base like sodium hydroxide or potassium hydroxide . The reaction typically proceeds as follows: [ \text{C6H13Br} + \text{SiH4} \rightarrow \text{C6H16Si} + \text{HBr} ]
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters helps achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Hexylsilane undergoes various chemical reactions, including:
Hydrosilylation: Reaction with alkenes or alkynes to form organosilicon compounds.
Reduction: Acts as a reducing agent in redox reactions.
Substitution: Reacts with halides to form new organosilicon compounds.
Common Reagents and Conditions:
Hydrosilylation: Typically involves the use of platinum or rhodium catalysts.
Reduction: Commonly uses reagents like lithium aluminum hydride.
Substitution: Often involves halides such as bromides or chlorides.
Major Products:
Hydrosilylation: Produces organosilicon compounds with Si-C bonds.
Reduction: Forms silanes with reduced oxidation states.
Substitution: Generates new organosilicon compounds with different substituents
Wissenschaftliche Forschungsanwendungen
Hexylsilane has a wide range of applications in scientific research:
Wirkmechanismus
Hexylsilane exerts its effects through various mechanisms depending on the application:
Hydrosilylation: Involves the addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds, facilitated by metal catalysts.
Reduction: Acts as a hydride donor, reducing other compounds by transferring hydrogen atoms.
Surface Modification: Alters the surface properties of materials, enhancing their compatibility and functionality in different environments.
Vergleich Mit ähnlichen Verbindungen
Hexylsilane can be compared with other similar organosilicon compounds such as:
- Phenylsilane
- Triphenylsilane
- Diphenylsilane
- Octadecylsilane
- Methylphenylsilane
- Triethylsilane
- Dimethylphenylsilane
- Triethoxysilane
Uniqueness: this compound is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Its moderate chain length allows for a balance between hydrophobicity and reactivity, making it suitable for a variety of applications .
Eigenschaften
IUPAC Name |
hexylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16Si/c1-2-3-4-5-6-7/h2-6H2,1,7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGUMTNPIYCTSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[SiH3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
102742-23-4 |
Source


|
| Details | Compound: Silane, hexyl-, homopolymer | |
| Record name | Silane, hexyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102742-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
116.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-14-6 |
Source


|
| Record name | Hexylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

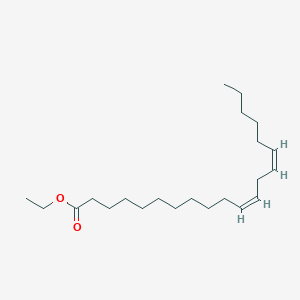
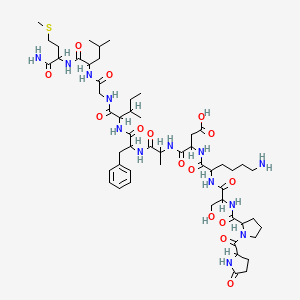

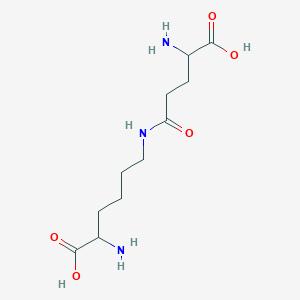
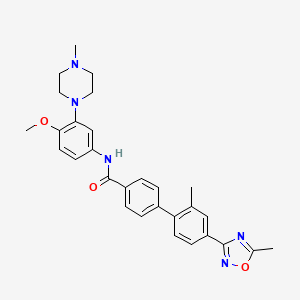
![[2-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B7803453.png)
